Cas no 65849-70-9 (Phenethyl 4-aminobenzoate)

Phenethyl 4-aminobenzoate structure
Phenethyl 4-aminobenzoate structure
Product Name:Phenethyl 4-aminobenzoate
CAS No:65849-70-9
MF:C15H15NO2
MW:241.285104036331
CID:840913
PubChem ID:3485014
Update Time:2025-09-17

Phenethyl 4-aminobenzoate Chemical and Physical Properties

Names and Identifiers

    • Phenethyl 4-aminobenzoate
    • 2-Phenylethyl 4-aminobenzoate
    • Benzoic acid, 4-amino-, 2-phenylethyl ester
    • 4-Aminobenzoic acid 2-phenylethyl ester
    • HMS2211E20
    • L10189
    • HMS3338J10
    • AKOS010555168
    • SCHEMBL453470
    • CHEMBL1370711
    • SMR000841443
    • 65849-70-9
    • MLS001242733
    • Inchi: 1S/C15H15NO2/c16-14-8-6-13(7-9-14)15(17)18-11-10-12-4-2-1-3-5-12/h1-9H,10-11,16H2
    • InChI Key: XTWHRLFPPFKGJK-UHFFFAOYSA-N
    • SMILES: O(C(C1C=CC(=CC=1)N)=O)CCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 241.110278721g/mol
  • Monoisotopic Mass: 241.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 253
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 52.3Ų

Experimental Properties

  • Density: 1.166
  • Melting Point: 90-91 ºC

Phenethyl 4-aminobenzoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AH19986-2.5g
Benzoic acid, 4-amino-, 2-phenylethyl ester
65849-70-9 97%
2.5g
$372.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1740119-1g
Phenethyl 4-aminobenzoate
65849-70-9 98%
1g
¥2011.00 2024-05-05

Additional information on Phenethyl 4-aminobenzoate

Phenethyl 4-aminobenzoate (CAS No. 65849-70-9): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research

Phenethyl 4-aminobenzoate, chemically designated as C₁₃H₁₁NO₂, is a compound of significant interest in the realm of chemical and pharmaceutical research. This compound, identified by its unique CAS No. 65849-70-9, has garnered attention due to its potential applications in various biochemical pathways and therapeutic interventions. The structural motif of Phenethyl 4-aminobenzoate consists of a phenethyl group attached to a 4-aminobenzoate moiety, which endows it with distinct pharmacophoric properties that make it a valuable candidate for further investigation.

The Phenethyl 4-aminobenzoate molecule exhibits a rich chemical profile that has been explored in several cutting-edge research studies. Its aromatic structure, combined with the presence of both amino and ester functional groups, allows for diverse interactions with biological targets. Recent advancements in computational chemistry have enabled researchers to model the binding interactions of this compound with enzymes and receptors, providing insights into its potential mechanisms of action.

In the context of modern pharmaceutical development, Phenethyl 4-aminobenzoate has been investigated for its role in modulating inflammatory responses. Studies have suggested that this compound may interact with specific inflammatory mediators, potentially offering therapeutic benefits in conditions characterized by excessive inflammation. The amino group at the para position of the benzene ring is particularly noteworthy, as it can engage in hydrogen bonding interactions, which are crucial for drug-receptor binding affinity.

Furthermore, the ester functionality in Phenethyl 4-aminobenzoate provides a site for metabolic modification, which can influence its bioavailability and duration of action. Research has explored the enzymatic degradation pathways of this compound, revealing that it undergoes hydrolysis to yield phenethylamine and p-aminobenzoic acid. These metabolites have been studied for their individual pharmacological properties, contributing to a deeper understanding of the compound's overall therapeutic profile.

The synthesis of Phenethyl 4-aminobenzoate has also been optimized to enhance yield and purity. Modern synthetic methodologies have enabled the production of this compound with high enantiomeric purity, which is critical for applications where stereochemistry plays a significant role in biological activity. Techniques such as chiral resolution and asymmetric synthesis have been employed to isolate the desired enantiomer, ensuring that subsequent pharmacological studies are conducted with well-defined molecular entities.

From a biochemical perspective, Phenethyl 4-aminobenzoate has been shown to influence the activity of certain neurotransmitter systems. Its structural similarity to known psychoactive compounds suggests that it may interact with serotonin and dopamine receptors, although further research is needed to confirm these hypotheses. The potential modulation of these pathways opens up avenues for exploring its use in treating neurological disorders where neurotransmitter imbalances are implicated.

The compound's interaction with cellular signaling pathways has also been a focus of recent investigations. Studies have indicated that Phenethyl 4-aminobenzoate may affect intracellular calcium signaling by interacting with calcium channels or modulating calcium-dependent enzymes. This mechanism is particularly relevant in conditions such as neurodegenerative diseases, where dysregulation of calcium homeostasis contributes to neuronal damage.

In summary, Phenethyl 4-aminobenzoate (CAS No. 65849-70-9) represents a fascinating subject of study in chemical and pharmaceutical research. Its unique structural features and potential biological activities make it a promising candidate for further exploration in therapeutic development. As research continues to uncover new insights into its mechanisms of action, this compound is poised to play an important role in addressing various health challenges.

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